molecular formula C21H32ClNO B330051 3-(2-chlorophenyl)-N-dodecylacrylamide

3-(2-chlorophenyl)-N-dodecylacrylamide

Cat. No.: B330051
M. Wt: 349.9 g/mol
InChI Key: USKIAXJIHKGEKH-WUKNDPDISA-N
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Description

3-(2-chlorophenyl)-N-dodecylacrylamide is an organic compound characterized by the presence of a chlorophenyl group and a dodecyl chain attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-dodecylacrylamide typically involves the reaction of 2-chlorobenzaldehyde with dodecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-dodecylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-dodecylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-dodecylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)prop-2-enal
  • (2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acid

Uniqueness

3-(2-chlorophenyl)-N-dodecylacrylamide is unique due to its combination of a chlorophenyl group and a long dodecyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H32ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-dodecylprop-2-enamide

InChI

InChI=1S/C21H32ClNO/c1-2-3-4-5-6-7-8-9-10-13-18-23-21(24)17-16-19-14-11-12-15-20(19)22/h11-12,14-17H,2-10,13,18H2,1H3,(H,23,24)/b17-16+

InChI Key

USKIAXJIHKGEKH-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)/C=C/C1=CC=CC=C1Cl

SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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